molecular formula C10H6N2O5 B3023398 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 55764-56-2

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No. B3023398
CAS RN: 55764-56-2
M. Wt: 234.16 g/mol
InChI Key: YCUYSGICYXXUHR-UHFFFAOYSA-N
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Description

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, also known as NOQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. NOQ belongs to the class of quinoline derivatives, which have been known for their diverse biological activities and therapeutic potential. The unique chemical structure of NOQ makes it a promising candidate for the development of novel drugs for various diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, focusing on six unique applications:

Antimicrobial Agents

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt essential processes, making it effective against a range of bacterial strains . Research has demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics.

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways . Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for chemotherapy drug development.

Anti-inflammatory Applications

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has been explored for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly valuable for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes, such as tyrosine kinases and proteases . By inhibiting these enzymes, it can modulate various biochemical pathways, making it useful in treating diseases where these enzymes play a critical role, such as cancer and neurodegenerative disorders.

Photodynamic Therapy

In photodynamic therapy (PDT), 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can act as a photosensitizer . When exposed to light of a specific wavelength, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancer.

Material Science

Beyond biological applications, this compound has been used in material science for developing novel materials with unique properties . Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their mechanical and thermal properties. This makes it valuable in creating advanced materials for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting and quantifying specific substances. Its unique chemical properties allow it to react with certain analytes, producing measurable signals that can be used in various analytical techniques, including chromatography and spectroscopy.

Sigma-Aldrich ChemScene ChemicalBook Springer Springer PDF Enamine : ChemScene : Sigma-Aldrich

properties

IUPAC Name

6-nitro-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-4-7(10(14)15)6-3-5(12(16)17)1-2-8(6)11-9/h1-4H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUYSGICYXXUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290487
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

CAS RN

55764-56-2
Record name NSC68969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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